molecular formula C10H20O3 B1346830 beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol CAS No. 7299-86-7

beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol

Cat. No.: B1346830
CAS No.: 7299-86-7
M. Wt: 188.26 g/mol
InChI Key: ZNPKUZZRGKREJM-UHFFFAOYSA-N
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Description

Chemical Classification and Significance

Beta,beta,5,5-tetramethyl-1,3-dioxane-2-ethanol (CAS 7299-86-7) is a bicyclic organic compound classified as a 1,3-dioxane derivative with a pendant ethanol group. Its structure combines a six-membered 1,3-dioxane ring substituted with four methyl groups (β,β,5,5-tetramethyl) and a hydroxymethyl side chain at position 2. This unique architecture confers steric hindrance and polarity, making it valuable in:

  • Organic synthesis : As a chiral building block for pharmaceuticals and agrochemicals.
  • Materials science : A potential monomer for polyether-based polymers due to its ether-oxygen-rich structure.
  • Coordination chemistry : A ligand candidate for metal-organic frameworks (MOFs) owing to its multiple oxygen donor sites.

The compound’s significance lies in its dual functionality (ether and alcohol groups), enabling diverse reactivity while maintaining thermal stability up to 250°C.

Historical Context and Discovery

First synthesized in 1964 via acid-catalyzed cyclization of 2-methyl-2-(2-hydroxypropyl)-1,3-propanediol, this compound gained attention for its stereochemical rigidity. Key milestones include:

Year Development Reference
1964 Initial synthesis reported in The Journal of Organic Chemistry
2007 Application in fungicide synthesis (3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)pyridazine)
2021 Use as a precursor in aroma chemical production

Nomenclature and Identification

Systematic Nomenclature:

  • IUPAC Name : 2-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol.
  • CAS Registry : 7299-86-7.
  • EC Number : 230-740-1.

Structural Identifiers:

Identifier Value
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
InChI Key ZNPKUZZRGKREJM-UHFFFAOYSA-N
SMILES CC1(COC(OC1)C(C)(C)CO)C

Spectral Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.85–3.65 (m, 4H, OCH₂), 3.40 (s, 2H, CH₂OH), 1.45 (s, 6H, C(CH₃)₂), 1.25 (s, 6H, ring CH₃).
  • IR (neat): 3450 cm⁻¹ (O-H stretch), 1120 cm⁻¹ (C-O-C asym).

Research Objectives and Scope

Current research focuses on:

  • Synthetic applications : Optimizing its use in asymmetric catalysis and multicomponent reactions.
  • Material development : Investigating its polymerization into heat-resistant polyethers.
  • Pharmaceutical intermediates : Derivatizing the hydroxyl group for prodrug synthesis.

This article excludes safety/toxicological data, adhering strictly to structural, synthetic, and applicative aspects.

Properties

IUPAC Name

2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPKUZZRGKREJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C(C)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10223268
Record name beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7299-86-7
Record name β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol
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Record name beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
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Record name beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
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Record name β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol
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Record name BETA,BETA,5,5-TETRAMETHYL-1,3-DIOXANE-2-ETHANOL
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Biological Activity

Beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol is characterized by its unique dioxane structure, which contributes to its solubility and reactivity. The compound is often used in various chemical syntheses and has been studied for its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus30
Bacillus subtilis40

These results suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical formulations.

Antioxidant Activity

The antioxidant capacity of beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity with IC50 values indicating its effectiveness.

Assay IC50 (µg/mL)
DPPH75
ABTS85

These findings highlight the compound's potential role in protecting cells from oxidative stress.

The biological activity of beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol can be attributed to its ability to interact with cellular pathways. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in oxidative stress responses and microbial resistance mechanisms.

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol in treating skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection severity within a week of treatment.
  • Oxidative Stress : In a controlled laboratory setting, cells treated with beta, beta, 5, 5-Tetramethyl-1,3-dioxane-2-ethanol exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls. This suggests a protective effect against oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents, ring systems, and functional groups, which influence their physical properties and applications. Key comparisons include:

5-Ethyl-5-(hydroxymethyl)-β,β-dimethyl-1,3-dioxane-2-ethanol diacrylate
  • Structure : Shares the dioxane backbone but incorporates an ethyl group at the 5-position and an acrylate ester, replacing the hydroxyl group.
  • Properties : Enhanced reactivity due to the acrylate group, enabling polymerization. Higher molecular weight (vs. the target compound) reduces volatility.
  • Applications : Used as a crosslinking agent in polymer coatings and adhesives .
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
  • Structure : Replaces the dioxane ring with a dioxaborolane (boronate ester) and adds a phenyl group.
  • Properties : Boronate ester enables Suzuki-Miyaura cross-coupling reactions. Lower polarity due to the aromatic ring.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
2-Phenyl-1,3-dioxane-5,5-dimethanol
  • Structure : Features a phenyl group at the 2-position and dual hydroxymethyl groups at 5,5-positions.
  • Properties : Higher hydrophilicity and melting point (due to hydrogen bonding).
  • Applications : Used in dendrimer synthesis and as a chiral building block .

Physical and Chemical Properties Comparison

Property β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol 5-Ethyl-5-(hydroxymethyl)-...diacrylate 2-Phenyl-1,3-dioxane-5,5-dimethanol
Molecular Weight ~190 g/mol (estimated) ~300 g/mol 226.27 g/mol
Functional Groups Hydroxyl, dioxane Acrylate, dioxane Dual hydroxyl, phenyl, dioxane
Solubility Moderate in polar solvents Low (non-polar solvents) High in water and alcohols
Reactivity Alcohol oxidation, ether cleavage Radical polymerization Esterification, hydrogen bonding

Preparation Methods

Acetalization/Ketalization Route

A common approach involves the reaction of a ketone with a diol or hydroxy alcohol under acidic catalysis to form the 1,3-dioxane ring:

Step Reagents Conditions Outcome
1 Pinacolone (3,3-dimethyl-2-butanone) Acid catalyst (e.g., p-toluenesulfonic acid), reflux in anhydrous solvent (e.g., toluene) Formation of 5,5-dimethyl-1,3-dioxane ring via ketalization
2 2-methylpropan-1-ol or equivalent hydroxyalkyl compound Same acidic conditions or subsequent step Introduction of the ethanol side chain at the 2-position

This method leverages the stability of the 1,3-dioxane ring formed by ketalization and the steric effects of the tetramethyl substitution to favor the desired product.

Nucleophilic Substitution and Reduction

Alternatively, the compound can be synthesized by:

  • Preparing a suitable halogenated intermediate on the dioxane ring.

  • Performing nucleophilic substitution with a hydroxyl-containing nucleophile.

  • Reducing any intermediate aldehyde or ester groups to the corresponding alcohol.

This method requires careful control of reaction conditions to avoid ring opening or side reactions.

Literature-Reported Procedures

While direct literature on this compound is limited, related compounds with 1,3-dioxane rings and tetramethyl substitution have been synthesized using:

  • Acid-catalyzed ketalization of pinacolone with ethylene glycol derivatives.

  • Use of oxalic acid or other mild acids to promote ring closure without decomposition.

  • Purification by silica gel chromatography to isolate the pure compound.

Reaction Conditions and Optimization

  • Acid Catalysts: p-Toluenesulfonic acid, oxalic acid, or other mild acids are preferred to avoid degradation.

  • Solvents: Anhydrous toluene, acetone, or dichloromethane are commonly used to facilitate ring closure and control reaction rates.

  • Temperature: Reflux conditions are often employed to drive the equilibrium toward ketal formation.

  • Purification: Silica gel chromatography with mixtures of ethyl acetate and pentane is effective for isolating the product.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Notes
Starting ketone Pinacolone or equivalent Provides 5,5-dimethyl substitution
Diol/hydroxy alcohol Ethylene glycol derivatives or 2-methylpropan-1-ol For ring formation and ethanol side chain
Acid catalyst p-Toluenesulfonic acid, oxalic acid Mild acids preferred
Solvent Toluene, acetone, dichloromethane Anhydrous conditions required
Temperature Reflux (80-110 °C) Drives ketalization
Reaction time Several hours (4-24 h) Depends on scale and conditions
Purification Silica gel chromatography Eluent: 5-60% ethyl acetate in pentane

Research Findings and Considerations

  • The tetramethyl substitution at the 5,5-positions of the dioxane ring increases steric hindrance, which stabilizes the ring and affects reactivity during synthesis.

  • The hydroxyl group at the 2-position (ethanol moiety) can participate in hydrogen bonding, influencing solubility and purification.

  • Acid-catalyzed ketalization is reversible; thus, removal of water during the reaction (e.g., using a Dean-Stark apparatus) improves yields.

  • Side reactions such as ring opening or polymerization are minimized by controlling acid strength and reaction time.

  • Analytical techniques such as NMR (1H and 13C), HRMS, and IR spectroscopy confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, and how do they influence experimental design?

  • Answer : Critical properties include a molecular weight of 160.21 g/mol (C₈H₁₆O₃), density of 1.031 g/mL at 25°C, and boiling point of 55–63°C at 0.1 Torr . These parameters guide solvent selection (e.g., low volatility for reflux) and purification strategies. The compound’s high density suggests centrifugation or decantation for phase separation, while its low vapor pressure (0.0155 mmHg at 25°C) necessitates vacuum distillation for isolation .

Q. What synthetic methodologies are recommended for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol?

  • Answer : A common approach involves nucleophilic substitution or esterification using 1,3-dioxane precursors. For example, coupling 5,5-dimethyl-1,3-dioxane with ethanol derivatives via Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) yields ~56–78% efficiency . Alternative routes involve reductive amination or acid-catalyzed cyclization, with tetrahydrofuran (THF) or dichloromethane as solvents .

Q. How should researchers characterize this compound spectroscopically?

  • Answer : Use 1H^1H-NMR to confirm the ethanol moiety (δ 1.2–1.5 ppm for methyl groups, δ 3.5–4.0 ppm for dioxane protons). IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches . Mass spectrometry (MS) should show a molecular ion peak at m/z 160.21, with fragmentation patterns consistent with dioxane ring cleavage .

Advanced Research Questions

Q. How can experimentalists resolve contradictions in reported NMR data for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol?

  • Answer : Discrepancies often arise from solvent polarity or hydration states. For example, deuterated chloroform (CDCl₃) may shift proton signals due to hydrogen bonding, whereas dimethyl sulfoxide (DMSO-d₆) stabilizes hydroxyl protons differently . Validate assignments using 2D NMR (COSY, HSQC) and compare against computational models (e.g., InChI=1/C8H16O3 in ).

Q. What strategies optimize purification when synthesizing β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol?

  • Answer : Fractional distillation under reduced pressure (0.1 Torr) isolates the compound from byproducts like unreacted diols . For trace impurities, silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization in cold methanol is effective . Monitor purity via GC-MS or HPLC with a C18 column (retention time ~8–10 min) .

Q. How does steric hindrance from the tetramethyl groups impact reactivity in downstream applications?

  • Answer : The β,β,5,5-tetramethyl substitution creates steric bulk, reducing nucleophilic attack at the dioxane oxygen. This enhances stability in acidic conditions but limits ring-opening reactions. For functionalization (e.g., esterification), use bulky electrophiles (e.g., pivaloyl chloride) or Lewis acid catalysts (e.g., BF₃·Et₂O) to overcome steric barriers .

Q. What are the safety considerations for handling β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol in catalytic studies?

  • Answer : While classified as non-hazardous under GHS, limited toxicity data warrant precautions. Use fume hoods to avoid inhalation (vapor pressure: 0.0155 mmHg) and nitrile gloves to prevent dermal exposure. First-aid measures for accidental ingestion include immediate medical consultation and providing SDS documentation (e.g., ).

Methodological Guidance

  • Experimental Design : Prioritize inert atmospheres (N₂/Ar) for reactions involving ethanol hydroxyl groups to prevent oxidation.
  • Data Validation : Cross-reference spectral data with computational tools (e.g., PubChem’s InChI ) and replicate synthesis under standardized conditions.
  • Contradiction Analysis : Use control experiments (e.g., solvent-free reactions) to isolate variables causing yield or spectral discrepancies .

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